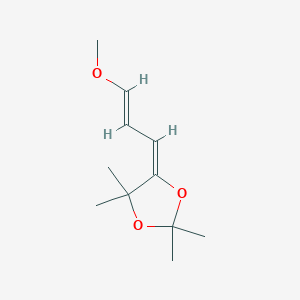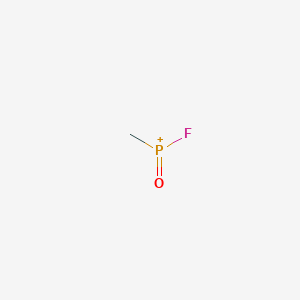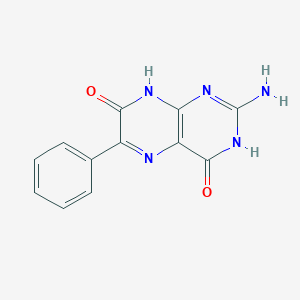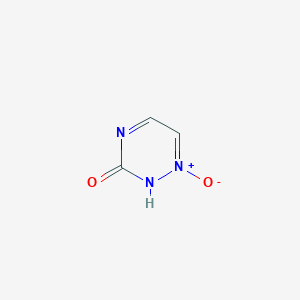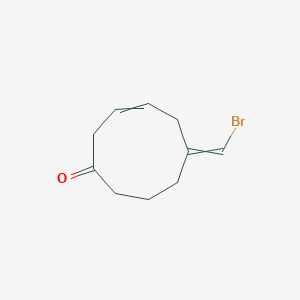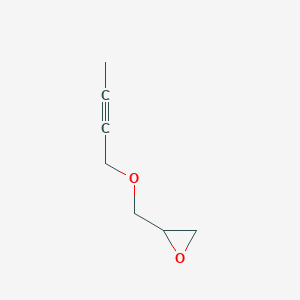
Propane, 1-(2-butynyloxy)-2,3-epoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1-(2-butynyloxy)-2,3-epoxy- is an organic compound with a unique structure that includes an epoxy group and a butynyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy- typically involves the reaction of an appropriate epoxide with a butynyloxy compound. One common method is the reaction of 1-chloro-3-(2-butynyloxy)-2-propanol with a base to form the desired epoxy compound .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: The butynyloxy group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Diols or other oxygenated products.
Reduction: Alkenes or alkanes.
Substitution: Substituted alcohols or ethers.
科学的研究の応用
Propane, 1-(2-butynyloxy)-2,3-epoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propane, 1-(2-butynyloxy)-2,3-epoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The butynyloxy group can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
2-Propanol, 1-(2-butynyloxy)-3-chloro-: Similar structure but with a chloro substituent instead of an epoxy group.
2-(2-butynyloxy)-phenol: Contains a phenol group instead of an epoxy group.
Uniqueness
Propane, 1-(2-butynyloxy)-2,3-epoxy- is unique due to the presence of both an epoxy group and a butynyloxy substituent
特性
CAS番号 |
42468-64-4 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
2-(but-2-ynoxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3 |
InChIキー |
ZJUDBWRATXIYDO-UHFFFAOYSA-N |
正規SMILES |
CC#CCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


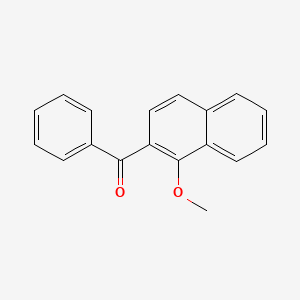
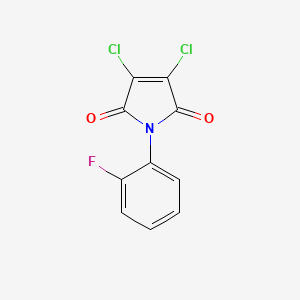

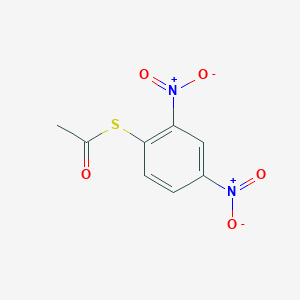
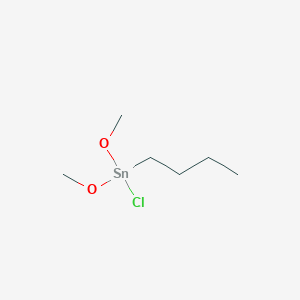
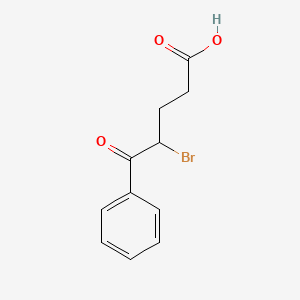
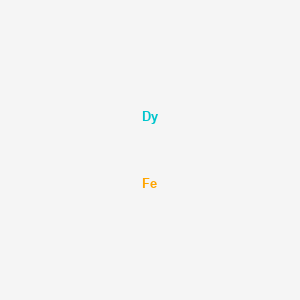
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
